Lipophilicity Differentiation: Elevated LogP vs. Unsubstituted and Mono-Halogenated Biphenyl Aldehyde Analogs
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde exhibits a calculated LogP of 4.0271, conferring substantially higher lipophilicity compared to common unsubstituted and mono-halogenated biphenyl aldehyde building blocks . This value exceeds the typical LogP range for drug-like molecules (~1–3) and positions the compound as a valuable hydrophobic probe for structure-activity relationship (SAR) studies where increased membrane permeability or hydrophobic pocket occupancy is desired. In class-level inference, the para-methylsulfanyl (-SCH3) group contributes an incremental LogP increase of approximately 0.8–1.2 units relative to unsubstituted phenyl or para-fluoro analogs [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.0271 |
| Comparator Or Baseline | Unsubstituted biphenyl-4-carboxaldehyde (estimated LogP ≈ 2.8–3.2); 4'-Fluoro-biphenyl-4-carboxaldehyde (estimated LogP ≈ 3.2–3.5) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 (estimated via fragment-based calculation) |
| Conditions | Computational prediction using fragment-based method; consistent with ChemSrc database value |
Why This Matters
Higher LogP directly influences compound partitioning, membrane permeability, and non-specific binding in biological assays—critical parameters when selecting building blocks for medicinal chemistry campaigns targeting intracellular or CNS-penetrant leads.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. (Fragment constant methodology for -SMe group contribution). View Source
